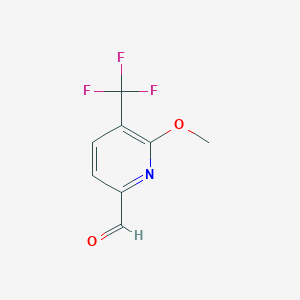
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6F3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of methoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the reaction of a trifluoromethyl pyridine building block with a methoxy-substituted counterpart. One common method includes the use of a chlorinated intermediate, which undergoes a series of reactions to introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled oxidation are utilized to achieve the desired product. The use of advanced purification methods, including distillation and recrystallization, ensures the compound meets industrial standards.
化学反応の分析
Types of Reactions
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the methoxy and trifluoromethyl groups under basic conditions.
Major Products Formed
Oxidation: 6-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-Methoxy-5-(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of 6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
類似化合物との比較
Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the trifluoromethyl group, influencing its chemical properties and uses.
Uniqueness
6-Methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the combination of methoxy, trifluoromethyl, and aldehyde groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
特性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
6-methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)3-2-5(4-13)12-7/h2-4H,1H3 |
InChIキー |
CJKOEZWKBNHSGY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















